2,4-Dimethyl-1,3-thiazole-5-sulfonamide

Vue d'ensemble

Description

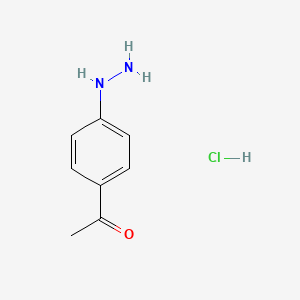

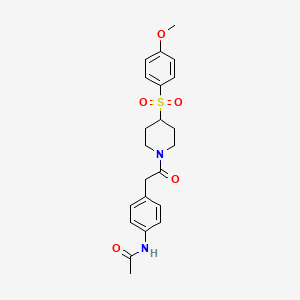

“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the IUPAC name 2,4-dimethyl-1,3-thiazole-5-sulfonamide . It has a molecular weight of 192.26 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Physical And Chemical Properties Analysis

“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a powder that is stored at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Applications De Recherche Scientifique

Antiparasitic Activity

2,4-Dimethyl-1,3-thiazole-5-sulfonamide: has shown promising antiparasitic properties. Researchers have investigated its efficacy against protozoan parasites such as Leishmania and Plasmodium. In particular, it exhibits potent in vitro antipromastigote activity against Leishmania . Further studies are needed to explore its potential as a therapeutic agent for parasitic infections.

Antidiabetic Potential

The compound’s structural features make it an interesting candidate for antidiabetic drug development. Thiazole derivatives have been explored for their ability to modulate glucose metabolism2,4-Dimethyl-1,3-thiazole-5-sulfonamide may interact with relevant molecular targets involved in glucose homeostasis . Investigating its effects on insulin sensitivity and glucose uptake could provide valuable insights.

Anti-Inflammatory Properties

Thiazole derivatives have been associated with anti-inflammatory effects. Although specific studies on this compound are limited, related thiazole derivatives have demonstrated anti-inflammatory activity in animal models. Researchers have evaluated their impact on inflammatory markers and tissue edema . Further investigations could reveal whether 2,4-Dimethyl-1,3-thiazole-5-sulfonamide shares similar properties.

Orientations Futures

Thiazoles, including “2,4-Dimethyl-1,3-thiazole-5-sulfonamide”, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules , potentially leading to the development of new medications .

Mécanisme D'action

Target of Action

Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes when they enter physiological systems .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEURSUYIBLKIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-1,3-thiazole-5-sulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

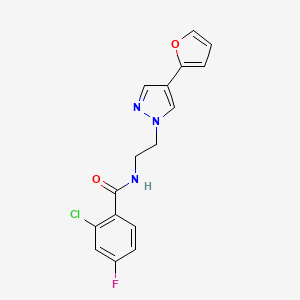

![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)

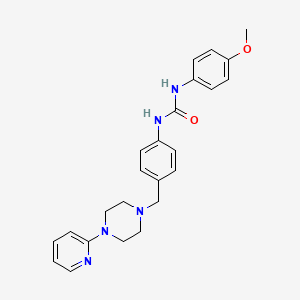

![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)

![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)

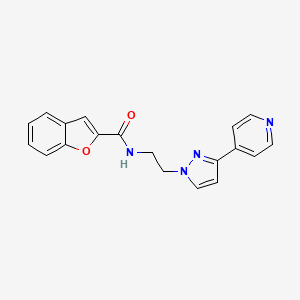

![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2718570.png)